2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide typically involves the reaction of indole derivatives with appropriate amines and other reagents. One common method involves the use of N-methylation of 2-amino-3-(1H-indol-3-yl)propanamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkylated products.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of tryptophan, is an amino acid compound that has a unique indole structure and a chiral center at the second carbon, contributing to its biological activity. The presence of the indole moiety is significant as it plays a crucial role in various biological processes and is a common structural component in many natural products, including neurotransmitters and hormones.

Pharmaceutical Applications

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide has uses in pharmaceuticals as a precursor for drug development. The indole group can interact with various enzymes, while the amine and amide functional groups in (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide might enable it to bind to specific enzyme active sites, potentially inhibiting their activity. Research on similar indole-containing molecules has shown promise in developing enzyme inhibitors for various diseases. The molecule's structure could be a starting point for designing ligands, which are molecules that bind to specific receptors in the body, activating or blocking receptor signaling pathways, potentially leading to new therapeutic strategies. Studies have explored the use of indole-based ligands for targeting various receptors involved in different diseases. The chiral center ((2S)) in (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide indicates the potential for exploring its stereoselective properties, meaning the molecule may interact differently with biological targets depending on its 3D configuration, which is crucial in drug development.

The biological activity of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is notable due to its structural similarity to serotonin and other neurotransmitters. It may influence serotonin pathways, impacting mood and cognition. The compound has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress, and some studies suggest that derivatives of this compound may have anticancer properties through mechanisms involving apoptosis and cell cycle regulation.

Research on Ureidopropanamides Derivatives

Ureidopropanamides derivatives are able to activate FPR2 in transfected cells and human neutrophils . (S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide ((S)-17) emerged as prospective pharmacological tool to study the effects of FPR2 activation in the central nervous system (CNS) being able to reduce IL-1β and TNF-α levels in LPS-stimulated microglial cells and showing good permeation rate in hCMEC/D3 cells, an in vitro .

Indole-Containing Metal Complexes

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind to various biological targets, influencing pathways related to cell signaling and metabolism. This compound can inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-(1H-indol-3-yl)propanamide: Lacks the N-methyl group, which may affect its biological activity.

3-(1H-Indol-3-yl)propanoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical properties.

N-Methyl-3-(1H-indol-3-yl)propanamide: Similar structure but lacks the amino group, affecting its reactivity and interactions.

Uniqueness

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole moiety and the N-methylated amide group allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of inflammation and neuroprotection. This article aims to summarize the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

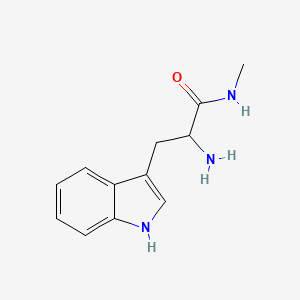

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indole moiety, which is significant for its interaction with biological targets.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

- FPR2 Activation : The compound has been shown to activate the formyl peptide receptor 2 (FPR2), which plays a crucial role in mediating inflammatory responses. In vitro studies demonstrated that derivatives of this compound can effectively reduce pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells .

- Oxidative Stability : The stability of this compound towards oxidative metabolism is critical for its therapeutic potential. Studies have indicated that certain derivatives maintain significant stability in the presence of rat liver microsomes, suggesting a favorable pharmacokinetic profile .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | IC50 (μM) | Target | Effect |

|---|---|---|---|

| This compound | 5.4 ± 1.2 | FPR2 | Agonist activity |

| (S)-17 derivative | 0.19 ± 0.05 | IL-1β production | Inhibition |

| (R)-16 derivative | 0.3 ± 0.1 | TNF-α production | Inhibition |

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

- Neuroinflammation : In a study focused on neuroinflammatory conditions, treatment with this compound led to a marked reduction in inflammatory markers in microglial cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Research : Another investigation assessed the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells, suggesting a dual role in both inflammation and cancer therapy .

Eigenschaften

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBLMQFTMPXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.